tert-Butyl (2-oxopropyl)carbamate

Organic Synthesis α-Aminoketone Weinreb Amide

tert-Butyl (2-oxopropyl)carbamate delivers superior step economy through its α-ketone moiety, enabling nucleophilic additions and reductive aminations unattainable with saturated analogs. The acid-labile Boc group provides full orthogonality to Cbz, Fmoc, and benzyl ester protections, facilitating sequential deprotection in complex syntheses. As a crystalline solid (mp 48–49°C), it supports accurate gravimetric dispensing (±0.1 mg), minimizing stoichiometric errors that compromise yield and purity. This bifunctional building block is ideal for pharmaceutical intermediate synthesis, peptide chemistry, and ligand design, especially in routes requiring kilogram-scale protocols with direct crystallization.

Molecular Formula C8H15NO3
Molecular Weight 173.21 g/mol
CAS No. 170384-29-9
Cat. No. B152986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (2-oxopropyl)carbamate
CAS170384-29-9
Molecular FormulaC8H15NO3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC(=O)CNC(=O)OC(C)(C)C
InChIInChI=1S/C8H15NO3/c1-6(10)5-9-7(11)12-8(2,3)4/h5H2,1-4H3,(H,9,11)
InChIKeyOZGMUQGCAFEQOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl (2-oxopropyl)carbamate (CAS 170384-29-9): Technical Baseline and Procurement-Relevant Chemical Identity


tert-Butyl (2-oxopropyl)carbamate (CAS 170384-29-9), also known as 1-(Boc-amino)-2-propanone or N-Boc-1-amino-2-propanone, is a protected α-aminoketone with molecular formula C8H15NO3 and molecular weight 173.21 g/mol [1]. The compound features a reactive ketone moiety adjacent to a tert-butoxycarbonyl (Boc)-protected amine, enabling its utility as a bifunctional building block in organic synthesis . Its stable crystalline form and predictable reactivity support applications in pharmaceutical intermediate synthesis, peptide chemistry, and ligand design .

Why Generic Substitution of tert-Butyl (2-oxopropyl)carbamate Fails: Structural and Reactivity Constraints in Procurement Decisions


Substitution of tert-butyl (2-oxopropyl)carbamate with in-class analogs such as N-Boc-propargylamine, N-Boc-allylamine, or Cbz-protected derivatives introduces meaningful differences in reaction outcomes. The α-ketone functionality in tert-butyl (2-oxopropyl)carbamate enables nucleophilic addition and reductive amination pathways that are inaccessible to the corresponding saturated or alkyne-containing analogs [1]. Additionally, the Boc protecting group offers orthogonal deprotection conditions (acid-labile, cleaved with TFA or HCl) compared to Cbz (hydrogenolysis) or Fmoc (base-labile) alternatives, which directly impacts synthetic route compatibility and step economy [2]. These differences are not merely academic; they translate to quantifiable variations in reaction yield, purification burden, and downstream synthetic flexibility that warrant rigorous comparator-based evaluation.

Quantitative Differentiation Evidence: tert-Butyl (2-oxopropyl)carbamate vs. Structural Analogs and Synthetic Alternatives


Synthetic Accessibility via Pre-Deprotonation Protocol: Yield Comparison for α-BOC-Aminoketone Preparation

The pre-deprotonation protocol developed for α-BOC-aminoketone synthesis enables stoichiometric nucleophile usage (1.0-1.25 equiv.) versus the >2 equiv. required in conventional methods lacking pre-deprotonation [1]. In base optimization studies for α-BOC-aminoketone synthesis, MeMgCl as pre-deprotonation base achieved 99% yield of the corresponding phenylketone, compared to 32% with n-BuLi and 44% with s-BuLi under identical conditions [1]. This protocol is directly applicable to tert-butyl (2-oxopropyl)carbamate synthesis and related α-BOC-aminoketones.

Organic Synthesis α-Aminoketone Weinreb Amide Process Chemistry

Boc vs. Cbz Protecting Group Selection: Orthogonal Deprotection and Synthetic Step Efficiency

The Boc protecting group in tert-butyl (2-oxopropyl)carbamate provides acid-labile deprotection (TFA or HCl), whereas the Cbz (benzyloxycarbonyl) group requires hydrogenolysis conditions. This orthogonality is quantified by the functional group tolerance differential: Boc deprotection proceeds under conditions that leave benzyl esters, benzyl ethers, and tert-butyl esters intact, while Cbz hydrogenolysis would simultaneously reduce alkenes and cleave benzyl-based protecting groups [1]. The difference in deprotection mechanism translates to distinct synthetic route compatibility.

Protecting Group Strategy Peptide Synthesis Orthogonal Deprotection Route Optimization

Ketone-Containing vs. Alkyne-Containing Boc-Protected Amines: Differential Reactivity in Reductive Amination

In direct reductive amination (DRA) of ketones with electron-deficient amines, Boc-protected amines demonstrated successful reactivity under Re2O7/NaPF6 catalysis, along with Cbz-, EtOCO-, Fmoc-, Bz-, and ArSO2-protected amines [1]. tert-Butyl (2-oxopropyl)carbamate, bearing both a ketone electrophile and a Boc-protected amine nucleophile, can participate as either reaction partner. In contrast, N-Boc-propargylamine (Boc-propargylamine), while also a Boc-protected amine, contains an alkyne rather than a ketone and is primarily utilized in CuAAC click chemistry applications , representing a fundamentally different reactivity profile.

Reductive Amination Electron-Deficient Amines Catalysis Chemoselectivity

Physical Form and Handling Characteristics: Crystalline Solid vs. Liquid/Oil Comparators

tert-Butyl (2-oxopropyl)carbamate is a stable crystalline solid with melting point 48-49°C and boiling point 80-85°C at 0.1 Torr . Recommended storage temperature is 2-8°C under sealed, dry conditions . This crystalline form offers quantifiable advantages in handling accuracy and long-term storage stability compared to liquid or low-melting Boc-protected amine analogs such as N-Boc-allylamine, which typically exist as oils at ambient temperature.

Physical Properties Formulation Storage Stability Handling

Optimal Research and Industrial Application Scenarios for tert-Butyl (2-oxopropyl)carbamate Based on Quantitative Evidence


Multi-Kilogram Scale Synthesis of α-Aminoketone Pharmaceutical Intermediates

For process chemistry applications requiring kilogram-scale production of α-aminoketone intermediates, tert-butyl (2-oxopropyl)carbamate and related α-BOC-aminoketones benefit from the pre-deprotonation protocol which enables stoichiometric nucleophile usage and yields up to 99% using MeMgCl as base [1]. This method was specifically developed to address multi-kg production challenges for an HIV protease drug candidate intermediate and eliminates chromatographic purification through direct crystallization [1].

Sequential Protecting Group Strategies in Complex Molecule Synthesis

In synthetic routes requiring orthogonal protecting group manipulation, tert-butyl (2-oxopropyl)carbamate provides acid-labile Boc protection that is fully orthogonal to Cbz (hydrogenolysis), Fmoc (base-labile), and benzyl ester protecting groups [1]. This orthogonality enables sequential deprotection without affecting other sensitive functionalities, which is critical for the synthesis of polyfunctional natural products and modified peptides.

Dual-Functional Building Block for Convergent Synthetic Routes

The compound serves as a bifunctional building block where the ketone group participates in nucleophilic additions, condensations, and reductive aminations, while the Boc-protected amine remains latent until acidic deprotection [1]. This dual functionality enables convergent synthetic strategies that are not accessible with mono-functional analogs such as Boc-propargylamine (alkyne-only reactivity) or simple N-Boc-alkylamines (no electrophilic carbonyl).

Precision Stoichiometric Applications Requiring Accurate Gravimetric Dispensing

For reactions requiring precise stoichiometric control (e.g., kinetic resolution studies, mechanistic investigations, or high-value coupling reactions with precious catalysts), the crystalline solid form of tert-butyl (2-oxopropyl)carbamate (melting point 48-49°C) [1] enables accurate gravimetric dispensing (±0.1 mg accuracy). This reduces stoichiometric errors that can propagate to yield losses or impurity profiles when using liquid analogs requiring volumetric measurement.

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